molecular formula C6H4BrI2N B12066088 Benzenamine, 6-bromo-2,3-diiodo- CAS No. 1823918-03-1

Benzenamine, 6-bromo-2,3-diiodo-

Cat. No.: B12066088
CAS No.: 1823918-03-1
M. Wt: 423.82 g/mol
InChI Key: JLGGBEIXPOTSFN-UHFFFAOYSA-N
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Description

Benzenamine, 6-bromo-2,3-diiodo- is an aromatic amine compound characterized by the presence of bromine and iodine substituents on the benzene ring The molecular formula of this compound is C6H4BrI2NH2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced by bromine and iodine atoms at the 6, 2, and 3 positions, respectively

Properties

CAS No.

1823918-03-1

Molecular Formula

C6H4BrI2N

Molecular Weight

423.82 g/mol

IUPAC Name

6-bromo-2,3-diiodoaniline

InChI

InChI=1S/C6H4BrI2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2

InChI Key

JLGGBEIXPOTSFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)N)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 6-bromo-2,3-diiodo- typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of aniline. The process involves the following steps:

    Bromination: Aniline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Iodination: The brominated aniline is then subjected to iodination using iodine and an oxidizing agent like nitric acid to introduce iodine atoms at the 2 and 3 positions.

Industrial Production Methods: Industrial production of Benzenamine, 6-bromo-2,3-diiodo- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 6-bromo-2,3-diiodo- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines or nitrosoanilines.

    Reduction: Formation of dehalogenated anilines or fully reduced amines.

Scientific Research Applications

Benzenamine, 6-bromo-2,3-diiodo- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 6-bromo-2,3-diiodo- involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the halogen atoms can engage in halogen bonding and influence the compound’s reactivity. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, leading to the formation of various reaction intermediates and products.

Comparison with Similar Compounds

Benzenamine, 6-bromo-2,3-diiodo- can be compared with other halogenated anilines such as:

  • Benzenamine, 2-bromo-
  • Benzenamine, 3-bromo-
  • Benzenamine, 4-bromo-
  • Benzenamine, 2,4-diiodo-

Uniqueness: The presence of both bromine and iodine atoms in Benzenamine, 6-bromo-2,3-diiodo- imparts unique chemical properties, such as increased molecular weight and altered electronic distribution, which can influence its reactivity and interactions compared to other halogenated anilines.

Biological Activity

Benzenamine, 6-bromo-2,3-diiodo- (C₆H₄BrI₂N), is an aromatic amine characterized by the presence of halogen substituents on the benzene ring. This compound has garnered interest in various fields such as medicinal chemistry, biochemistry, and materials science due to its unique structural properties and potential biological activities. This article will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular structure of Benzenamine, 6-bromo-2,3-diiodo- includes:

  • Bromine atom at the 6-position
  • Iodine atoms at the 2 and 3 positions
  • Amino group (-NH₂) contributing to its reactivity

This unique arrangement of halogens significantly influences its chemical behavior and potential interactions with biological molecules.

Synthesis Methods

Benzenamine, 6-bromo-2,3-diiodo- can be synthesized through several methods:

  • Electrophilic Aromatic Substitution :
    • Bromination : Aniline is treated with bromine in the presence of a catalyst like iron(III) bromide.
    • Iodination : The brominated product is further iodinated using iodine and an oxidizing agent such as nitric acid.
    This method allows for the selective introduction of halogen atoms onto the aromatic ring.

The biological activity of Benzenamine, 6-bromo-2,3-diiodo- is largely attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the halogen atoms can engage in halogen bonding. These interactions can lead to changes in enzyme activity or receptor binding.

Case Studies and Research Findings

  • Protein Binding Studies :
    Research has shown that Benzenamine derivatives exhibit significant binding affinities to various proteins. For instance, studies indicate that halogenated anilines can influence protein conformation and activity through their interactions with amino acid residues.
  • Reactivity with DNA :
    Investigations into the reactivity of Benzenamine, 6-bromo-2,3-diiodo- with DNA suggest potential mutagenic effects due to electrophilic attack on nucleobases. Such interactions could lead to DNA damage or alterations in genetic material .
  • Antimicrobial Activity :
    Some studies have reported antimicrobial properties associated with halogenated anilines. Benzenamine derivatives have been tested for their efficacy against various bacterial strains, showing promising results that warrant further exploration in drug development.

Comparative Analysis

To better understand the biological implications of Benzenamine, 6-bromo-2,3-diiodo-, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
4-BromoanilineC₆H₄BrNContains a single bromine at para position
2-IodoanilineC₆H₄INFeatures an iodine substituent at position 2
2-BromoanilineC₆H₄BrNBromine at position 2; less halogenated
4-Bromo-2,3-diiodobenzoic acidC₇H₄BrI₂O₂Contains similar halogens but has a carboxylic acid group

The unique combination of two iodine atoms and one bromine atom in Benzenamine, 6-bromo-2,3-diiodo- enhances its reactivity compared to other aniline derivatives.

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